molecular formula C12H22N2O2 B2980084 Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate CAS No. 2168811-46-7

Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate

Cat. No.: B2980084
CAS No.: 2168811-46-7
M. Wt: 226.32
InChI Key: AAGNVQRRGGYPFE-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate (CAS: 1258640-71-9) is a bicyclic carbamate derivative with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . Structurally, it features a 3-azabicyclo[3.2.0]heptane core, where the nitrogen atom is part of a fused bicyclic system comprising a three-membered and a four-membered ring. The tert-butyl carbamate group (-Boc) at the 6-position methyl substituent enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound is typically stored at room temperature and is utilized as a heterocyclic building block for synthesizing bioactive molecules .

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8-5-13-7-10(8)9/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGNVQRRGGYPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3-azabicyclo[3.2.0]heptane structure. One common method involves the use of a nucleophilic substitution reaction, where the tert-butyl carbamate reacts with a halogenated derivative of the 3-azabicyclo[3.2.0]heptane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the bicyclic structure, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonyl-containing derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could inhibit or activate certain enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate

  • CAS : 1363382-46-0
  • Molecular Formula : C₁₁H₂₀N₂O₂ (identical to the target compound)
  • Key Difference: The bicyclo[3.1.1]heptane system replaces the [3.2.0] framework, creating a bridgehead nitrogen in a more strained seven-membered ring.

Tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate

  • CAS : 880545-32-4
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Key Difference: The bicyclo[4.1.0]heptane system introduces a larger cycloheptane ring fused to a three-membered ring.

Tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate

  • CAS : 1250995-45-9
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Key Difference: The [2.2.1] framework imposes a norbornane-like rigidity, which may improve binding specificity in receptor-ligand systems but reduce synthetic flexibility .

Analogues with Modified Substituents

Tert-butyl N-({3-azabicyclo[3.1.0]hexan-1-yl}methyl)carbamate

  • CAS : 134575-12-5
  • Molecular Formula : C₁₁H₂₀N₂O₂

Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride

  • CAS : 910789-29-6
  • Molecular Formula : C₁₃H₁₇ClN₂O₂
  • Key Difference : The benzyl carbamate group (-Cbz) and hydrochloride salt improve water solubility but introduce sensitivity to acidic conditions, unlike the Boc-protected analogue .

Stereochemical Variants

Tert-butyl N-[exo-3-azabicyclo[3.1.0]hexan-6-yl]carbamate

  • CAS : 134677-60-4
  • Key Difference : The exo configuration of the bicyclo[3.1.0]hexane system positions substituents outward, favoring interactions with planar active sites in enzymes, whereas endo isomers may exhibit steric clashes .

Rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride

  • CAS : 1523542-00-8
  • Key Difference : The hydroxyl group at the 6-position introduces hydrogen-bonding capability, which is absent in Boc-protected derivatives, altering pharmacokinetic properties such as metabolic clearance .

Comparative Data Table

Compound Name CAS Number Bicyclo Framework Molecular Weight (g/mol) Key Property
This compound 1258640-71-9 [3.2.0] 212.29 Moderate ring strain; balanced solubility/stability
Tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate 1363382-46-0 [3.1.1] 212.29 High ring tension; reactive in cycloadditions
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 [4.1.0] 212.29 Reduced steric hindrance; enhanced substrate accessibility
Tert-butyl N-({3-azabicyclo[3.1.0]hexan-1-yl}methyl)carbamate 134575-12-5 [3.1.0] 212.29 High membrane permeability; thermally labile
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride 910789-29-6 [4.1.0] 268.74 Water-soluble; acid-sensitive

Biological Activity

Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate is a bicyclic compound with significant potential in pharmacological applications. This article examines its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C₁₂H₂₂N₂O₂
Molecular Weight: 226.32 g/mol
CAS Number: 171906-66-4

The compound's structure features a tert-butyl group attached to a carbamate functional group, linked to a bicyclic nitrogen-containing framework, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various physiological processes. The compound may function as an inhibitor or modulator, influencing pathways related to neurotransmission and microbial resistance.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, potentially acting as a beta-lactamase inhibitor.
  • Neurotransmitter Modulation : It may interact with neurotransmitter receptors, affecting synaptic transmission and neuronal excitability.

Biological Activity and Research Findings

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, research indicates that derivatives of azabicyclo compounds exhibit significant activity against resistant bacterial strains by inhibiting cell wall synthesis and disrupting membrane integrity.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionTarget OrganismsReferences
AntibacterialInhibition of cell wall synthesisE. coli, S. aureus
Enzyme InhibitionBeta-lactamase inhibitionVarious Gram-negative bacteria
Neurotransmitter ModulationInteraction with neurotransmitter receptorsCNS-related disorders

Case Studies

  • Antibacterial Efficacy : A study demonstrated that azabicyclo derivatives effectively inhibited beta-lactamase enzymes in resistant strains of E. coli, suggesting potential therapeutic applications for treating infections caused by multidrug-resistant bacteria .
  • Neuropharmacological Effects : Research has shown that similar bicyclic compounds can modulate neurotransmitter systems, offering insights into their potential use in treating neurological disorders .

Q & A

Q. Table 1: Representative Synthesis Conditions

ReactantSolventBaseTemp (°C)Yield (%)
3-Azabicyclo intermediateDMFK₂CO₃10085–85.3
Photocycloaddition precursorTHFNoneRT60–70 (via [2+2] reaction)

How is the structural integrity of this compound validated, and which analytical techniques are critical?

Basic Research Question
Structural confirmation relies on:

  • NMR : 1^1H/13^13C NMR identifies bicyclic framework and tert-butyl group (e.g., δ 1.4 ppm for C(CH₃)₃) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 335.2 [M+H]⁺ for related intermediates) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

What are the regioselectivity challenges in functionalizing the 3-azabicyclo[3.2.0]heptane core?

Advanced Research Question
The bicyclic system’s strained geometry and nitrogen lone pair orientation dictate reactivity:

  • Electrophilic Attack : Prefers the less hindered bridgehead position.
  • Photocycloaddition : [2+2] reactions with alkenes/alkynes occur at the exo face due to orbital alignment .
  • Steric Effects : tert-butyl groups shield adjacent sites, directing modifications to the methylene bridge .

Mitigation Strategy : Computational modeling (DFT) predicts reactive sites, guiding experimental design .

How can reaction yields be improved for scaled-up synthesis?

Advanced Research Question
Optimization strategies include:

  • Sealed-Tube Reactors : Prevent solvent loss at high temps (e.g., 85% yield in sealed DMF vs. 75% in open systems) .
  • Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity in biphasic systems.
  • Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 12 hrs) for photocycloadditions .

What biological activities are associated with this compound’s structural analogs?

Advanced Research Question
Derivatives show promise in:

  • CNS Therapeutics : High affinity for dopamine D₄ (Ki < 10 nM) and 5-HT₂ receptors, suggesting antipsychotic potential .
  • Antiprotozoal Activity : Azabicyclo scaffolds inhibit parasite growth (IC₅₀ ~ 1 µM for Plasmodium) via heme-binding mechanisms .

Q. Table 2: Biological Data for Key Analogs

CompoundTargetActivity (Ki/IC₅₀)Application
LU-111995D₄/5-HT₂2 nM / 5 nMAntipsychotic
3-Azabicyclo derivativePlasmodium1.2 µMAntimalarial

How is stereochemical purity assessed during synthesis?

Advanced Research Question

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • Optical Rotation : Compares experimental [α]D to literature values for known stereoisomers.
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration in non-crystalline samples.

What are the stability and storage guidelines for this compound?

Basic Research Question

  • Storage : Stable at RT in inert atmospheres; avoid moisture and strong acids/bases to prevent Boc-group cleavage .
  • Decomposition Pathways : Hydrolysis under acidic conditions (e.g., TFA) yields free amines.
  • Handling : Use PPE (gloves, goggles) and fume hoods to minimize inhalation/contact risks .

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